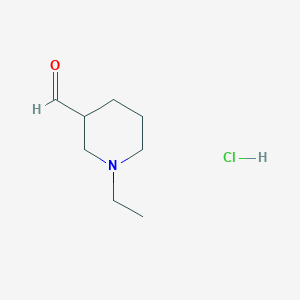

1-Ethylpiperidine-3-carbaldehyde hydrochloride

CAS No.: 1255717-79-3

Cat. No.: VC2919555

Molecular Formula: C8H16ClNO

Molecular Weight: 177.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1255717-79-3 |

|---|---|

| Molecular Formula | C8H16ClNO |

| Molecular Weight | 177.67 g/mol |

| IUPAC Name | 1-ethylpiperidine-3-carbaldehyde;hydrochloride |

| Standard InChI | InChI=1S/C8H15NO.ClH/c1-2-9-5-3-4-8(6-9)7-10;/h7-8H,2-6H2,1H3;1H |

| Standard InChI Key | IEMKRGCIYBECJP-UHFFFAOYSA-N |

| SMILES | CCN1CCCC(C1)C=O.Cl |

| Canonical SMILES | CCN1CCCC(C1)C=O.Cl |

Introduction

Chemical Properties and Structure

Basic Properties

1-Ethylpiperidine-3-carbaldehyde hydrochloride is characterized by its specific molecular composition and physical properties. It exists as a hydrochloride salt, formed by the reaction of the free base (1-Ethylpiperidine-3-carbaldehyde) with hydrochloric acid. This salt formation significantly enhances its solubility in water and improves its stability for laboratory applications.

Table 1: Basic Properties of 1-Ethylpiperidine-3-carbaldehyde hydrochloride

| Property | Value |

|---|---|

| CAS Number | 1255717-79-3 |

| Molecular Formula | C₈H₁₆ClNO |

| Molecular Weight | 177.67 g/mol |

| Physical State | Solid |

| Purity (Commercial) | Typically 97% |

The compound features a piperidine ring substituted with an ethyl group at the nitrogen position (position 1) and an aldehyde functional group at position 3. The hydrochloride form indicates that it is a salt derived from the reaction of the base with hydrochloric acid, enhancing its solubility in water and making it easier to handle in laboratory settings .

Structural Identification Data

For precise identification in scientific literature and databases, 1-Ethylpiperidine-3-carbaldehyde hydrochloride has several standardized chemical identifiers.

Table 2: Chemical Identifiers for 1-Ethylpiperidine-3-carbaldehyde hydrochloride

| Identifier Type | Value |

|---|---|

| SMILES Notation | CCN1CCCC(C=O)C1.[H]Cl |

| InChI | 1S/C8H15NO.ClH/c1-2-9-5-3-4-8(6-9)7-10;/h7-8H,2-6H2,1H3;1H |

| InChI Key | IEMKRGCIYBECJP-UHFFFAOYSA-N |

| MDL Number | MFCD09864359 |

| PubChem CID (free base) | 45791124 |

The non-salt form (1-Ethylpiperidine-3-carbaldehyde) has a molecular weight of 141.21 g/mol and was added to the PubChem database in 2010, with the most recent modification in April 2025 .

Physical and Chemical Characteristics

Physical State and Solubility Properties

1-Ethylpiperidine-3-carbaldehyde hydrochloride typically appears as a solid at room temperature. The hydrochloride salt formation significantly enhances its water solubility compared to the free base form, making it particularly useful in aqueous reaction systems .

This improved solubility profile is a key advantage for laboratory applications, as it facilitates handling and use in various synthetic protocols. Additionally, the salt form generally contributes to:

-

Enhanced stability during storage

-

More predictable dissolution properties

-

Improved handling characteristics in laboratory settings

-

Greater consistency in reaction outcomes

| Classification Parameter | Information |

|---|---|

| GHS Classification | Acute Toxicity, Category 4, Oral |

| Signal Word | Warning |

| Hazard Statement | H302: Harmful if swallowed |

| Water Hazard Class (WGK Germany) | WGK 3 (Severe hazard to waters) |

| Flash Point | Not applicable |

These classifications indicate that while the compound presents moderate acute toxicity concerns, appropriate safety measures can effectively mitigate risks associated with its handling and use .

Synthetic Methods and Applications

Chemical Reactivity

The aldehyde functional group in 1-Ethylpiperidine-3-carbaldehyde hydrochloride serves as a reactive center for numerous chemical transformations, including:

-

Nucleophilic addition reactions with amines, alcohols, and other nucleophiles

-

Reduction to the corresponding alcohol

-

Oxidation to carboxylic acid derivatives

-

Condensation reactions (e.g., aldol reactions, Schiff base formation)

-

Wittig and related olefination reactions

These reactions highlight the utility of this compound in synthetic organic chemistry, particularly in the preparation of more complex molecules with diverse functional groups.

Structure-Activity Relationships

Comparable Compounds

1-Ethylpiperidine-3-carbaldehyde hydrochloride shares structural similarities with various other piperidine derivatives, providing context for understanding its chemical behavior and potential applications.

Table 4: Comparative Analysis of Related Piperidine Derivatives

| Compound | Structure Type | Notable Features |

|---|---|---|

| 1-Methylpiperidine | Piperidine derivative | Commonly used as a solvent and reagent |

| 1-Piperidinylacetone | Ketone derivative | Exhibits analgesic properties |

| 1-Ethylpiperidine | Piperidine derivative | Used in drug synthesis; exhibits psychoactive effects |

| 2-Ethylpiperidine | Piperidine derivative | Known for its use in organic synthesis |

The uniqueness of 1-ethylpiperidine-3-carbaldehyde hydrochloride lies in its specific substitution pattern on the piperidine ring combined with the reactive aldehyde functionality.

Current Research Developments

Current research involving 1-ethylpiperidine-3-carbaldehyde hydrochloride and related compounds may include:

-

Development of new synthetic methodologies using this compound as a substrate

-

Exploration of potential biological activities through systematic screening

-

Investigation of structure-activity relationships with derivatives

-

Applications in asymmetric synthesis and catalysis

The compound's structural features make it particularly valuable for exploring new chemical space in combinatorial chemistry and for use as an intermediate in multi-step synthesis routes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume